2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide
Overview
Description
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone core, which is known for its biological activity, and a methoxyphenyl group, which can influence its chemical reactivity and biological interactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Preliminary studies indicate that it may have therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Preparation Methods
The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with pyridin-2-ylmethylamine under controlled conditions to obtain the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group, affecting the compound’s stability and reactivity.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, to modify the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism by which 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridazinone core and methoxyphenyl group. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
When compared to similar compounds, 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide stands out due to its unique combination of a pyridazinone core and a methoxyphenyl group. Similar compounds include:
Pyridazinone derivatives: These compounds share the pyridazinone core but differ in their substituents, which can significantly alter their biological activity.
Methoxyphenyl derivatives: These compounds feature the methoxyphenyl group but lack the pyridazinone core, resulting in different chemical and biological properties
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-ylmethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-26-16-7-5-14(6-8-16)17-9-10-19(25)23(22-17)13-18(24)21-12-15-4-2-3-11-20-15/h2-11H,12-13H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWIRWLTFQHKBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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